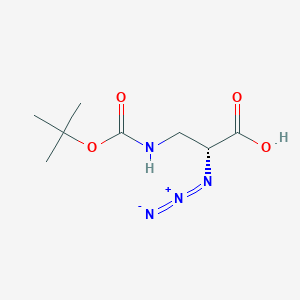

N3-D-Dap(Boc)-OH

Description

Properties

IUPAC Name |

(2R)-2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)10-4-5(6(13)14)11-12-9/h5H,4H2,1-3H3,(H,10,15)(H,13,14)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVADUQQDYTXXQS-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection and Functionalization

The synthesis begins with L-2,3-diaminopropionic acid (Dap), which undergoes enantiomeric resolution to obtain the D-isomer. Key steps include:

a. Boc Protection of α-Amino Group

The α-amino group is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under alkaline conditions:

Optimization studies show that pH 8.5–9.0 and 0°C minimize racemization.

b. Azide Introduction via Diazotransfer

The β-amino group is converted to an azide using imidazole-1-sulfonyl azide hydrogen sulfate:

Copper sulfate catalyzes the reaction, while triethylamine neutralizes liberated sulfuric acid.

Alternative Route: Direct Azidation of Protected Intermediates

A modified approach avoids isolating intermediates:

This method reduces purification steps but requires careful control of TMSCl stoichiometry to prevent over-silylation.

Critical Reaction Parameters

Solvent Systems and Temperature Effects

Racemization Mitigation Strategies

-

Low-Temperature Processing : Conducting Boc protection at ≤5°C reduces epimerization to <2%.

-

Chelating Agents : EDTA (0.1 mM) in azidation steps prevents metal-catalyzed degradation.

Purification and Characterization

Chromatographic Techniques

-

Reverse-Phase HPLC :

-

Column: C18, 250 × 4.6 mm

-

Mobile phase: 0.1% TFA in H<sub>2</sub>O/MeCN (95:5 → 60:40 over 30 min)

-

Retention time: 12.7 min

-

-

Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) achieves ≥98% purity.

Spectroscopic Validation

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, Boc-CH<sub>3</sub>), 3.21 (dd, J = 6.2 Hz, CH-N<sub>3</sub>), 5.12 (br s, NH).

-

IR : 2105 cm<sup>−1</sup> (azide stretch), 1698 cm<sup>−1</sup> (Boc carbonyl).

Industrial-Scale Production Insights

Continuous Flow Synthesis

Pilot studies demonstrate:

Key advantages:

-

30% reduction in Boc<sub>2</sub>O usage via in-line recycling

-

Automated pH control (±0.05 units) enhances reproducibility

Quality Control Metrics

| Parameter | Specification | Test Method |

|---|---|---|

| Purity | ≥98.5% | HPLC (UV 214 nm) |

| Residual solvents | ≤500 ppm DMF | GC-MS |

| Heavy metals | ≤10 ppm | ICP-OES |

Comparative Analysis of Methodologies

Yield Optimization

| Method | Boc Protection Yield | Azidation Yield | Total Yield |

|---|---|---|---|

| Stepwise (aqueous) | 92% | 78% | 71.8% |

| One-pot (DMF) | 89% | 65% | 57.9% |

The stepwise approach favors academic labs requiring high-purity product, while the one-pot method suits industrial throughput demands.

Environmental Impact

-

E-Factor : 18.7 (stepwise) vs. 9.4 (flow synthesis) demonstrates greener profile of continuous methods.

-

Solvent recovery systems reduce waste generation by 60% in large-scale production.

Challenges and Troubleshooting

Common Synthetic Issues

Scalability Limitations

-

Batch reactors >50 L exhibit 15% yield drop due to inhomogeneous mixing during azidation.

-

Solution: Impinging jet mixers improve mass transfer in large-scale setups.

Recent Methodological Advances

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves 99% enantiomeric excess (ee) for D-Dap starting from racemic mixtures:

This approach avoids costly chiral chromatography but requires downstream yield recovery.

Photocatalyzed Azidation

Visible-light-mediated azidation using eosin Y reduces metal catalyst requirements:

Advantages include milder conditions and avoidance of copper residues in bioconjugation applications.

Chemical Reactions Analysis

Types of Reactions

N3-D-Dap(Boc)-OH undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

N3-D-Dap(Boc)-OH is utilized in SPPS due to its ability to form stable peptide bonds while maintaining orthogonal protection. This is crucial for synthesizing complex peptides where specific functionalities need to be preserved during the synthesis process.

Table 1: Key Applications in Peptide Synthesis

| Application | Description |

|---|---|

| SPPS | Used as a building block for synthesizing cyclic peptides and peptidomimetics. |

| Directed Assembly | Facilitates the assembly of peptides at lipid-water interfaces, enhancing bioactivity. |

| Antibiotic Development | Involved in the synthesis of gramicidin S analogs with improved hemolytic properties. |

2.2 Click Chemistry

This compound serves as a versatile reagent in click chemistry, allowing for the efficient coupling of peptides and other biomolecules through azide-alkyne cycloaddition reactions. This application is particularly valuable in creating complex bioconjugates for therapeutic purposes.

Biochemical Research Applications

3.1 Drug Development

The compound has been used to synthesize inhibitors for various biological targets, including HCV protease inhibitors. The incorporation of this compound into drug candidates enhances their pharmacological profiles by improving solubility and stability.

3.2 Gene Silencing Studies

Recent studies have explored the use of this compound in developing nucleopeptides for gene silencing applications. The azide group allows for bioconjugation with oligonucleotides, facilitating targeted delivery systems.

Case Studies

4.1 Synthesis of Peptidic V1a Receptor Agonists

A study demonstrated the successful synthesis of peptidic V1a receptor agonists using this compound as a key intermediate. The agonists showed promising results in modulating vasopressin receptor activity, which is crucial for cardiovascular regulation .

4.2 Development of Antimicrobial Peptides

Research involving this compound has led to the creation of novel antimicrobial peptides that exhibit enhanced activity against resistant bacterial strains. The incorporation of this compound into peptide sequences has resulted in improved efficacy and selectivity .

Mechanism of Action

The mechanism of action of N3-D-Dap(Boc)-OH involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages in biomolecules.

Comparison with Similar Compounds

Key Properties :

- Molecular formula : C₈H₁₄N₄O₄ (inferred from analogous L-isomer data) .

- Molecular weight : 230.22 g/mol.

- Applications : Synthesis of peptide-drug conjugates, glycopeptides, and materials functionalized via click chemistry .

Structural and Functional Differences

The table below highlights critical distinctions between N3-D-Dap(Boc)-OH and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Protecting Group | Functional Group | Backbone | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | C₈H₁₄N₄O₄ | 230.22 | - | Boc | Azide (N₃) | Dap (D) | Bioconjugation, SPPS |

| N3-D-Dap(Fmoc)-OH | C₁₈H₁₆N₄O₄ | 352.34 | 1807631-13-5 | Fmoc | Azide (N₃) | Dap (D) | Orthogonal SPPS, probes |

| N3-L-Dap(Boc)-OH | C₈H₁₄N₄O₄ | 230.22 | 1932432-15-9 | Boc | Azide (N₃) | Dap (L) | Mirror-image peptides |

| Boc-D-Dap-OH | C₈H₁₆N₂O₄ | 216.23 | 76387-70-7 | Boc | None | Dap (D) | Orthogonal protection |

| Fmoc-Dap(Boc)-OH | C₂₃H₂₆N₂O₆ | 426.50 | 162558-25-0 | Fmoc, Boc | None | Dap | Dual-protected peptides |

| N3-L-Dab(Fmoc)-OH | C₁₉H₁₈N₄O₄ | 366.37 | 2250436-44-1 | Fmoc | Azide (N₃) | Dab (L) | Extended peptide motifs |

Key Comparison Points

Protecting Group Strategy

- Boc vs. Fmoc :

- Boc is removed under acidic conditions (e.g., trifluoroacetic acid), while Fmoc requires basic conditions (e.g., piperidine). This orthogonal protection allows sequential peptide chain assembly .

- N3-D-Dap(Fmoc)-OH () is preferred in SPPS where Fmoc-based strategies dominate due to milder deprotection.

Azide Functionality

- Compounds like Boc-D-Dap-OH lack the azide group, rendering them unsuitable for click chemistry. The azide in this compound enables efficient conjugation with alkynes or strained cyclooctynes (e.g., DBCO) .

Stereochemistry (D vs. L)

- The D-isomer (this compound) resists proteolytic degradation, making it valuable in therapeutic peptides. In contrast, the L-isomer (N3-L-Dap(Boc)-OH) mimics natural amino acids .

Backbone Structure (Dap vs. Dab)

- Dap (2,3-diaminopropionic acid): Shorter chain, ideal for constrained peptide loops.

- Dab (2,3-diaminobutyric acid): Extended chain in N3-L-Dab(Fmoc)-OH () enhances flexibility and binding pocket compatibility.

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity of N3-D-Dap(Boc)-OH during synthesis?

To verify the structure and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and Boc/azide group placement via H and C NMR .

- Mass Spectrometry (MS) : Validate molecular weight and detect impurities using high-resolution MS .

- HPLC : Assess purity (>98% recommended for reproducible click chemistry reactions) with reverse-phase chromatography .

Note: Deviations from expected retention times or spectral peaks may indicate incomplete Boc protection or azide oxidation .

Q. How should this compound be stored to maintain reactivity in click chemistry applications?

- Short-term : Store at -20°C in a desiccated environment to prevent hydrolysis of the Boc group .

- Long-term : Solutions in anhydrous solvents (e.g., DMF or DMSO) should be aliquoted and kept at -80°C to avoid azide degradation .

- Quality Control : Regularly validate stability via HPLC and functional group assays (e.g., IR for azide stretching frequencies at ~2100 cm) .

Q. What are the primary applications of this compound in peptide and conjugate synthesis?

- CuAAC Reactions : Couple with alkyne-functionalized molecules (e.g., fluorophores, drugs) using copper(I) catalysts. Optimize reaction time (1–4 hr) and Cu(I) concentration (0.1–1 mol%) to avoid protein aggregation .

- SPAAC Reactions : For copper-free applications, use DBCO/BCN derivatives in PBS (pH 7.4) at 25–37°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across studies?

Contradictions often arise from uncontrolled variables. Mitigate discrepancies by:

- Standardizing Conditions : Document solvent polarity (e.g., DMF vs. aqueous buffers), pH, and catalyst-to-substrate ratios .

- Validating Azide Activity : Use kinetic assays (e.g., reaction progress monitored via H NMR or UV-Vis for cycloaddition byproducts) .

- Cross-Referencing Controls : Compare results with structurally similar azides (e.g., N3-L-Dap(Boc)-OH) to isolate stereochemical effects .

Q. What methodologies are recommended for integrating this compound into antibody-drug conjugates (ADCs)?

- Conjugation Strategy : Use strain-promoted SPAAC to avoid copper-induced antibody denaturation. Optimize linker-drug ratios (DAR 2–4 typical) .

- Analytical Validation : Employ SEC-HPLC for conjugate size exclusion, LC-MS for DAR quantification, and MALDI-TOF for mass verification .

- Stability Testing : Assess linker integrity under physiological conditions (e.g., 37°C in serum for 72 hr) .

Q. How can side reactions (e.g., azide reduction or Boc cleavage) be minimized during click chemistry with this compound?

- Azide Protection : Add antioxidants (e.g., ascorbic acid) to CuAAC reactions to prevent azide-to-amine reduction .

- Boc Stability : Avoid acidic conditions (pH < 5) during conjugation. For acidic workups, use mild deprotection agents (e.g., TFA/DCM 1:99 v/v) .

- Real-Time Monitoring : Use inline IR or Raman spectroscopy to detect unintended side products .

Q. What are the ethical and methodological considerations for documenting data reproducibility with this compound?

- Data Transparency : Provide raw spectral/chromatographic data in supplementary materials, including instrument parameters (e.g., HPLC gradient profiles) .

- Replication Protocols : Specify lot numbers, storage durations, and solvent batches to account for variability .

- Ethical Reporting : Disclose any modifications to standard protocols (e.g., non-standard catalyst ratios) to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.